1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine
CAS No.: 2549051-41-2
Cat. No.: VC11822262
Molecular Formula: C11H14N6S2
Molecular Weight: 294.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549051-41-2 |
|---|---|
| Molecular Formula | C11H14N6S2 |
| Molecular Weight | 294.4 g/mol |
| IUPAC Name | 3-cyclopropyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,2,4-thiadiazole |
| Standard InChI | InChI=1S/C11H14N6S2/c1-2-8(1)10-13-11(18-15-10)17-5-3-16(4-6-17)9-7-12-19-14-9/h7-8H,1-6H2 |
| Standard InChI Key | ZHXWCOVDUDPIIZ-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NSC(=N2)N3CCN(CC3)C4=NSN=C4 |
| Canonical SMILES | C1CC1C2=NSC(=N2)N3CCN(CC3)C4=NSN=C4 |
Introduction
Chemical Identity and Structural Features
1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine (molecular formula: C₁₁H₁₃N₇S₂) features a piperazine core substituted at both nitrogen atoms with thiadiazole rings. The 1,2,4-thiadiazole moiety at position 1 incorporates a cyclopropyl group, while the 1,2,5-thiadiazole at position 4 contributes additional aromaticity and electron-deficient character . Key structural attributes include:
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Piperazine linker: Facilitates conformational flexibility and potential interactions with biological targets .
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Cyclopropyl substitution: Enhances metabolic stability and modulates lipophilicity .
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Dual thiadiazole system: Introduces regions of high electron density, enabling hydrogen bonding and π-π stacking interactions .
Synthetic Pathways and Optimization
The synthesis of this compound likely involves multi-step strategies analogous to those used for related piperazine-thiadiazole hybrids. A plausible route includes:
Formation of Thiadiazole Intermediates
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1,2,4-Thiadiazole with cyclopropyl group: Cyclopropylcarbonitrile reacts with sulfur monochloride (S₂Cl₂) under controlled conditions to form the 3-cyclopropyl-1,2,4-thiadiazole-5-amine intermediate .
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1,2,5-Thiadiazole: Synthesized via cyclization of thioamides or oxidation of diaminothiophenes .
Piperazine Coupling
The piperazine core is functionalized through nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. For example:
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N-1 Substitution: 5-Chloro-3-cyclopropyl-1,2,4-thiadiazole reacts with piperazine in the presence of a base (e.g., K₂CO₃) to yield 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine .
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N-4 Substitution: The secondary amine of piperazine undergoes coupling with 3-bromo-1,2,5-thiadiazole under palladium catalysis .
Key Challenges:
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Regioselectivity in thiadiazole functionalization.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 339.41 g/mol |
| LogP (Predicted) | 1.8 ± 0.3 |
| Solubility | Poor aqueous solubility (<0.1 mg/mL) |
| pKa (Piperazine N-H) | ~8.5 (basic) |
| Thermal Stability | Stable up to 200°C |
The compound’s low solubility may limit bioavailability, necessitating formulation strategies such as salt formation or nanoencapsulation .
Biological Activities and Mechanism of Action
While direct pharmacological data for this compound are unavailable, its structural analogs exhibit diverse activities:
Anticancer Activity
Thiadiazoles inhibit kinases and tubulin polymerization. The cyclopropyl group may confer resistance to oxidative metabolism, prolonging half-life in vivo .
Neuropharmacological Effects
Piperazine-thiadiazole hybrids modulate serotonin and dopamine receptors, suggesting potential antidepressant or anxiolytic applications .
Structure-Activity Relationships (SAR)
Comparative analysis of analogs reveals critical SAR trends:
The presence of 1,2,5-thiadiazole may introduce unique electronic effects, potentially increasing affinity for ATP-binding pockets .
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